![molecular formula C22H22N2O3 B2977374 N-(benzofuran-2-carbonyl)-N-(p-tolyl)piperidine-1-carboxamide CAS No. 923250-84-4](/img/structure/B2977374.png)
N-(benzofuran-2-carbonyl)-N-(p-tolyl)piperidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(benzofuran-2-carbonyl)-N-(p-tolyl)piperidine-1-carboxamide, also known as BTCP, is a chemical compound that has been widely used in scientific research. It is a potent and selective dopamine reuptake inhibitor that has been shown to have potential therapeutic applications in the treatment of various neurological disorders.
Scientific Research Applications
Drug Metabolism and Pharmacokinetics
The compound SB-649868, a novel orexin 1 and 2 receptor antagonist with a structurally related benzofuran-2-carboxamide motif, was extensively studied for its metabolism and disposition in humans. This research revealed the compound's elimination predominantly via feces, with a notable presence of slowly cleared metabolites, indicating complex biotransformation pathways involving oxidation of the benzofuran ring. Such studies are crucial for understanding the pharmacokinetics of potential therapeutic agents (Renzulli et al., 2011).
Synthetic Approaches and Ligand Design
Research on benzofuran-2-carboxamide derivatives has led to the development of selective ligands for sigma receptors, highlighting the compound's utility in designing new therapeutic agents. Novel synthetic routes involving microwave-assisted Perkin rearrangement reactions have been employed to generate compounds with high affinity for sigma-1 receptors, demonstrating the versatility of this scaffold in medicinal chemistry applications (Marriott et al., 2012).
Potential Therapeutic Applications
The structural framework of benzofuran-2-carboxamides has been explored for its therapeutic potential in various domains, including as antimyotonic agents and inhibitors of acetylcholinesterase. For instance, constrained analogues of tocainide, incorporating this motif, have shown significant activity as skeletal muscle sodium channel blockers, offering insights into the development of novel antimyotonic therapies (Catalano et al., 2008).
properties
IUPAC Name |
N-(1-benzofuran-2-carbonyl)-N-(4-methylphenyl)piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O3/c1-16-9-11-18(12-10-16)24(22(26)23-13-5-2-6-14-23)21(25)20-15-17-7-3-4-8-19(17)27-20/h3-4,7-12,15H,2,5-6,13-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPZQGFJQUXHXKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(C(=O)C2=CC3=CC=CC=C3O2)C(=O)N4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.